molecular formula C15H11N5O2S2 B2961622 N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 894069-56-8

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2961622
CAS No.: 894069-56-8
M. Wt: 357.41
InChI Key: LXTRYTDISWHWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl group and a thiophene-sulfonamide moiety. Its synthesis likely involves multi-step reactions analogous to those described for structurally related compounds, such as Friedel-Crafts acylations, nucleophilic substitutions, and cyclization reactions (e.g., formation of triazole rings via hydrazinecarbothioamide intermediates) .

Properties

IUPAC Name

N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S2/c21-24(22,15-2-1-9-23-15)19-12-5-3-11(4-6-12)13-7-8-14-17-16-10-20(14)18-13/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTRYTDISWHWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and automated systems to maintain consistency and efficiency. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has been investigated for its therapeutic potential in various medical applications. Its ability to modulate biological targets suggests it could be used in the treatment of diseases such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide exerts its effects involves the interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • The triazolopyridazine core contributes to planarity, favoring π-stacking interactions .
  • Lin28-1632 : The methyl-acetamide group reduces polarity, increasing lipophilicity (higher logP) and membrane permeability, which may explain its topical application in functional assays .
  • Compounds [7–9] : Thione tautomers exhibit distinct IR spectra (e.g., absence of C=O at 1663–1682 cm⁻¹, presence of C=S at 1247–1255 cm⁻¹) , which may influence redox stability compared to the target compound.

Key Research Findings

  • Sulfonamide vs. Acetamide : Sulfonamide derivatives generally exhibit stronger H-bonding capacity, as evidenced by IR spectra (νNH at 3278–3414 cm⁻¹) and docking studies . This may translate to higher target affinity but reduced blood-brain barrier penetration compared to acetamide analogs like Lin28-1632 .
  • Tautomerism : Thione-thiol tautomerism in compounds [7–9] influences electronic properties and binding modes, a factor absent in the target compound due to its stable sulfonamide linkage .

Biological Activity

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N6O2SC_{17}H_{18}N_{6}O_{2}S, with a molecular weight of approximately 370.43 g/mol. The compound features a thiophene ring and a triazolopyridazine moiety, which are known to contribute to its biological activity.

Research indicates that this compound may exert its effects through multiple pathways:

  • Inhibition of Kinases : It has been shown to inhibit various kinases involved in cancer progression. For instance, similar compounds have demonstrated potent inhibition of Aurora-A kinase (IC50 = 0.067 µM) and CDK2 (IC50 = 25 nM) .
  • Anti-inflammatory Activity : Compounds within the same structural family have exhibited significant anti-inflammatory effects by downregulating pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cellular models .
  • Anticancer Potential : In vitro studies have reported that related compounds effectively inhibited cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values ranging from 7.01 µM to 14.31 µM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity TypeTarget/Cell LineIC50 ValueReference
Aurora-A Kinase Inhibition-0.067 µM
CDK2 Inhibition-25 nM
Anti-inflammatoryRAW264.7 Cells-
Anticancer ActivityHeLa Cells7.01 µM
Anticancer ActivityMCF-7 Cells14.31 µM

Case Studies

Several studies have investigated the biological implications of compounds similar to this compound:

  • Study on Aurora Kinase Inhibitors : A series of bivalent triazolopyridazine derivatives were evaluated for their ability to inhibit Aurora kinases. The study highlighted the structure-activity relationship (SAR), indicating that modifications on the triazole ring significantly enhanced inhibitory potency against cancer cell lines .
  • Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory properties demonstrated that specific derivatives could significantly reduce levels of pro-inflammatory markers in RAW264.7 macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of triazolopyridazine sulfonamides typically involves coupling aromatic sulfonyl chlorides with triazolopyridazine amines. A key advancement uses 3-picoline or 3,5-lutidine as a base with catalytic N-arylsulfilimine, improving reaction rates and yields (e.g., 70–85% yield). For example, combining 2-amino-triazolopyridazine derivatives with sulfonyl chlorides in 3,5-lutidine (7.2 equivalents) under inert solvent conditions achieves efficient coupling . Oxidative chlorination intermediates, such as benzyl 5-phenyl-1,3-thiazol-4-yl sulfide, may also precede sulfonamide formation .

Q. How is the compound characterized structurally and physico-chemically?

  • Methodological Answer : Characterization includes:

  • Spectroscopic Analysis : NMR (¹H/¹³C) and HRMS confirm molecular structure.
  • X-ray Crystallography : Resolves substituent orientations (e.g., triazolopyridazine-phenyl-thiophene dihedral angles).
  • Physicochemical Properties : LogP (lipophilicity) is calculated via HPLC, while thermal stability is assessed via TGA/DSC. Storage recommendations (2–8°C, dark, dry) align with hygroscopicity and photodegradation risks .

Q. What in vitro biological screening data exist for this compound?

  • Methodological Answer : Antitumor activity is screened across 60 cancer cell lines (NCI-60 panel). Protocols involve 72-hour exposure at 10 µM, with GI₅₀ values calculated via MTT assays. Activity correlates with substituent electronegativity (e.g., fluorophenyl groups enhance potency in leukemia cell lines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in antitumor activity data across cell lines?

  • Methodological Answer : Discrepancies arise from cell-specific uptake or metabolic activation. To address this:

  • Mechanistic Profiling : Use kinase inhibition assays (e.g., EGFR, VEGFR) to identify primary targets.
  • Metabolite Tracking : LC-MS/MS quantifies intracellular sulfonamide hydrolysis products.
  • Synergy Studies : Combine with metabolic inhibitors (e.g., CYP450 blockers) to isolate parent compound effects .

Q. What structural modifications enhance selectivity for cancer vs. normal cells?

  • Methodological Answer : SAR studies reveal:

  • Triazolo-pyridazine Core : Methyl or ethyl groups at C3 reduce off-target toxicity.
  • Sulfonamide Linker : Replacing thiophene with benzothiazole improves membrane permeability.
  • Phenyl Substituents : Electron-withdrawing groups (e.g., -CF₃) boost kinase affinity but may increase hepatotoxicity .

Q. What methodologies elucidate the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Crystallographic Docking : Co-crystallize with kinase domains (e.g., ABL1) to map binding interactions.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein denaturation shifts.
  • RNA-seq Profiling : Identify downstream pathways (e.g., apoptosis, cell cycle arrest) in treated vs. untreated cells .

Q. How do formulation strategies address poor aqueous solubility?

  • Methodological Answer :

  • Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles (100–200 nm) to enhance bioavailability.
  • Salt Formation : Convert to hydrochloride or mesylate salts for improved dissolution.
  • Co-solvent Systems : Employ DMSO/PBS (1:4 v/v) for in vitro assays to maintain solubility .

Q. What analytical techniques validate purity and stability in long-term storage?

  • Methodological Answer :

  • HPLC-PDA : Monitor degradation products (e.g., sulfonic acid derivatives) with C18 columns (ACN/water gradient).
  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks to assess stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.